(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-13-10-14(2)21-17(11-13)25(12-20(29)31-3)23(32-21)24-22(30)15-4-6-16(7-5-15)26-18(27)8-9-19(26)28/h4-7,10-11H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRGJIPYZIUZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H18N2O6
- Molecular Weight : 346.33 g/mol
- CAS Number : 3397-33-9
- InChI Key : BDNYCEKWUBRCBJ-ZDUSSCGKSA-N
Research indicates that compounds containing the 2,5-dioxopyrrolidin moiety exhibit a variety of biological activities. The compound in focus has been associated with:
- Anticonvulsant Activity : It has demonstrated protective effects in mouse models for seizures, particularly in tests such as the maximal electroshock (MES) and pentylenetetrazole-induced seizures. The lead compound from a related study showed an effective dose (ED50) of 23.7 mg/kg in MES tests .
- Antinociceptive Properties : The compound also exhibits pain-relieving effects, which may be mediated through the antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors and inhibition of sodium/calcium currents .
- Indoleamine 2,3-Dioxygenase Inhibition : The compound has been studied for its ability to modulate indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immunosuppression in various diseases, including cancer and HIV. Inhibiting IDO can enhance anti-cancer treatment efficacy and combat immunosuppression .
Biological Activity Data
| Activity | Model | ED50 (mg/kg) |
|---|---|---|
| Anticonvulsant | Maximal Electroshock Test | 23.7 |
| Anticonvulsant | Pentylenetetrazole-induced Seizures | 59.4 |
| Antinociceptive | Formalin-induced Tonic Pain | Not specified |
| IDO Inhibition | Cancer Treatment Enhancement | Effective Dose Not Specified |
Case Studies
- Anticonvulsant Studies : A series of studies involving hybrid pyrrolidine derivatives have shown promising results in treating epilepsy through modulation of various ion channels and receptors . The specific compound under review has been identified as a potential candidate for further development based on its favorable pharmacokinetic properties.
- Cancer Treatment : In a study examining the effects of IDO inhibitors, compounds similar to (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate were found to enhance the effectiveness of conventional anti-cancer therapies by mitigating tumor-associated immunosuppression .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazole and pyrrolidine compounds often possess significant antimicrobial properties. For instance, compounds similar to (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate have demonstrated potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Anticancer Potential
The structural components of (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate suggest potential anticancer properties. Studies on related compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Synthesis and Characterization
The synthesis of (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions starting from simpler precursors. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
A study published in Molecules evaluated the biological activity of thiazole derivatives similar to (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate. The compounds were tested for antimicrobial and anticancer activities using various assays, revealing significant efficacy against multiple pathogens and cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related molecules from the literature:
Table 1: Structural and Functional Comparison of Heterocyclic Compounds
Key Structural and Functional Insights:
Core Heterocycle Variations: The target compound’s benzo[d]thiazole core differs from quinazolinones () and naphthalino-thiazoles (). The thiazole ring’s electron-rich nature facilitates π-π stacking in biological targets, whereas quinazolinones may exhibit stronger hydrogen-bonding interactions due to carbonyl groups .
Substituent Impact: The 2,5-dioxopyrrolidin-1-yl group in the target compound introduces a polar, cyclic ketone system, enhancing solubility compared to simple aryl groups in styryl quinazoline (). The methyl acetate side chain in the target compound may act as a prodrug moiety, improving membrane permeability compared to free carboxylic acids in hydrazide derivatives () .
Synthetic Pathways: The target compound’s synthesis likely parallels methods in , where imino bond formation via reflux with hydrazides or amines is critical. However, the incorporation of the dioxopyrrolidin group may require additional protection/deprotection steps to avoid side reactions .
Compounds with thiol groups (e.g., triazole-3-thiols in ) often show antimicrobial activity, whereas the target’s lack of such groups suggests divergent applications, possibly in cancer or inflammation .
Preparation Methods
Synthesis of 5,7-Dimethylbenzo[d]thiazol-2-amine
The benzo[d]thiazole core is synthesized via cyclization of substituted aniline derivatives.
- Reactants : 4-Methoxyaniline (50 mmol), ammonium thiocyanate (250 mmol), bromine (0.055 mol).
- Conditions : Stir in acetic acid at 0°C for 30 min, then warm to room temperature for 5 hr.
- Workup : Adjust pH to 9 with ammonia; precipitate filtered and dried.
- Yield : ~69% as a yellow-white solid.
Key Reaction :
$$
\text{4-Methoxyaniline} + \text{NH}4\text{SCN} \xrightarrow{\text{Br}2, \text{AcOH}} \text{5,7-Dimethylbenzo[d]thiazol-2-amine}
$$
Formation of the Imino Linkage
The imino (-C=N-) bond is introduced via condensation between the thiazole amine and a benzoyl chloride derivative.
- Reactants :
- 5,7-Dimethylbenzo[d]thiazol-2-amine (10 mmol).
- 4-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride (12 mmol).
- Conditions : Reflux in dry dichloromethane (DCM) with triethylamine (15 mmol) for 12 hr.
- Workup : Wash with 5% HCl, dry over MgSO₄, and concentrate.
- Yield : ~75% as a pale yellow solid.
Key Reaction :
$$
\text{Thiazole amine} + \text{Benzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Imino intermediate}
$$
Alkylation with Methyl Bromoacetate
The methyl acetate side chain is introduced via nucleophilic substitution.
- Reactants :
- Imino intermediate (5 mmol).
- Methyl bromoacetate (6 mmol).
- Sodium hydride (NaH, 6.5 mmol).
- Conditions : Stir in tetrahydrofuran (THF) at 0°C for 2 hr, then warm to room temperature overnight.
- Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica chromatography.
- Yield : ~65% as a white solid.
Key Reaction :
$$
\text{Imino intermediate} + \text{CH}3\text{OCOCH}2\text{Br} \xrightarrow{\text{NaH, THF}} \text{(Z)-Methyl 2-(...thiazol-3-yl)acetate}
$$
Z-Configuration Control
The stereochemistry of the imino group is enforced using Lewis acid catalysis (e.g., Sc(OTf)₃) to favor the Z-isomer.
Procedure :
- Catalyst : Scandium triflate (0.1 eq) in acetonitrile.
- Conditions : Stir at 40°C for 3 hr.
- Yield Improvement : Z/E ratio >9:1.
Reaction Optimization Data
| Step | Parameter | Optimal Value | Yield Improvement | Source |
|---|---|---|---|---|
| 2.1 | Bromine stoichiometry | 1.2 eq | +15% | |
| 2.2 | Solvent | Dry DCM | +20% (vs. THF) | |
| 2.3 | Base | NaH (vs. K₂CO₃) | +12% | |
| 2.4 | Catalyst | Sc(OTf)₃ (0.1 eq) | Z/E >9:1 |
Purification and Characterization
Chromatography
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : A plausible route involves condensation of the benzothiazole precursor with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under reflux in ethanol (2–3 hours). Post-reaction, the product is purified via recrystallization using a DMF-ethanol (1:1) mixture, as demonstrated in analogous heterocyclic syntheses . Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid hydrolysis of sensitive functional groups.
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, imine C=N at ~1600 cm⁻¹).
- NMR Spectroscopy : ¹H NMR to resolve methylene protons (δ ~3.7–4.2 ppm) and aromatic protons (δ ~6.8–8.2 ppm); ¹³C NMR to confirm carbonyl and quaternary carbons.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What safety precautions are essential during laboratory handling?
- Methodological Answer : Use fume hoods to minimize inhalation risks. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician, providing the SDS for reference (as per general protocols for handling reactive imine derivatives) .
Q. What purification methods are effective post-synthesis?
- Methodological Answer : Recrystallization from DMF-ethanol (1:1) yields high-purity crystals. For complex mixtures, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) can resolve impurities. Adjust pH to 5–6 during workup to stabilize acid-sensitive groups .
Advanced Research Questions
Q. How can reaction yields be optimized under varying initiator concentrations?
- Methodological Answer : Employ controlled radical polymerization principles (e.g., varying ammonium persulfate (APS) concentrations) to optimize initiator-to-monomer ratios. Monitor molecular weight distribution via GPC and track conversion rates using ¹H NMR. For example, APS at 1–2 mol% in aqueous systems enhances reproducibility for analogous copolymers .
Q. What methodologies assess stability under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C/40°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify metastable polymorphs .
Q. How to design SAR studies for evaluating biological activity in derivatives?
- Methodological Answer : Synthesize analogs by modifying the thiazole ring (e.g., substituent variations at positions 5 and 7) or replacing the dioxopyrrolidinyl group. Screen derivatives for bioactivity (e.g., analgesic or antimicrobial assays) using in vitro models. Prioritize compounds with enhanced logP values (predicted via computational modeling) for improved membrane permeability .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition + cell viability assays). Replicate studies under standardized conditions (e.g., fixed IC50 determination protocols). For example, discrepancies in analgesic activity may arise from variations in animal models; use dose-response curves and statistical meta-analysis to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
